6-Methylsulfonyl-2-azaspiro[3.3]heptane;hydrochloride
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Overview
Description
6-Methylsulfonyl-2-azaspiro[3.3]heptane;hydrochloride is a chemical compound with the molecular formula C7H14ClNO2S and a molecular weight of 211.71 g/mol It is known for its unique spirocyclic structure, which consists of a seven-membered ring containing nitrogen and sulfur atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methylsulfonyl-2-azaspiro[3.3]heptane;hydrochloride typically involves the reaction of a suitable precursor with a sulfonylating agent. One common method involves the reaction of 2-azaspiro[3.3]heptane with methylsulfonyl chloride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions and at low temperatures to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for cost-effectiveness and efficiency, with considerations for the safe handling of reagents and the minimization of waste. Continuous flow reactors and automated systems may be employed to enhance the scalability and reproducibility of the synthesis .
Chemical Reactions Analysis
Types of Reactions
6-Methylsulfonyl-2-azaspiro[3.3]heptane;hydrochloride can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be further oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to remove the sulfonyl group, yielding the parent azaspiro compound.
Substitution: The sulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Parent azaspiro compound.
Substitution: Various substituted azaspiro compounds depending on the nucleophile used.
Scientific Research Applications
6-Methylsulfonyl-2-azaspiro[3.3]heptane;hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 6-Methylsulfonyl-2-azaspiro[3.3]heptane;hydrochloride is not fully understood, but it is believed to interact with specific molecular targets and pathways. The sulfonyl group may play a role in modulating the compound’s reactivity and binding affinity to biological targets. Further research is needed to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
2-Oxa-6-azaspiro[3.3]heptane: Similar spirocyclic structure but with an oxygen atom instead of a sulfur atom.
2-Azaspiro[3.3]heptane: Parent compound without the sulfonyl group.
6-Methylsulfonyl-2-azaspiro[3.3]heptane: Similar compound without the hydrochloride salt.
Uniqueness
6-Methylsulfonyl-2-azaspiro[3.3]heptane;hydrochloride is unique due to the presence of both the sulfonyl group and the spirocyclic structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
IUPAC Name |
6-methylsulfonyl-2-azaspiro[3.3]heptane;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2S.ClH/c1-11(9,10)6-2-7(3-6)4-8-5-7;/h6,8H,2-5H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZONDRDSKGFXTQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CC2(C1)CNC2.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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